molecular formula C7H2ClF3N2 B1358188 6-Chloro-3-(trifluoromethyl)picolinonitrile CAS No. 401590-41-8

6-Chloro-3-(trifluoromethyl)picolinonitrile

Cat. No.: B1358188
CAS No.: 401590-41-8
M. Wt: 206.55 g/mol
InChI Key: SQTMSBJBTATQID-UHFFFAOYSA-N
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Description

6-Chloro-3-(trifluoromethyl)picolinonitrile: is an organic compound with the molecular formula C7H2ClF3N2 It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(trifluoromethyl)picolinonitrile typically involves the introduction of the chloro and trifluoromethyl groups onto the picolinonitrile scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution reactions to introduce the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo various substitution reactions due to the presence of the chloro and trifluoromethyl groups.

    Oxidation and Reduction: It may participate in oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds.

Scientific Research Applications

Chemistry: 6-Chloro-3-(trifluoromethyl)picolinonitrile is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable intermediate in the synthesis of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with specific biological activities.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(trifluoromethyl)picolinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would be determined by its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)picolinonitrile
  • 6-Chloro-2-(trifluoromethyl)picolinonitrile

Comparison: 6-Chloro-3-(trifluoromethyl)picolinonitrile is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTMSBJBTATQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621759
Record name 6-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401590-41-8
Record name 6-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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